3-(5-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione 3-(5-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13833652
InChI: InChI=1S/C14H12FN3O3/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20/h2-4,10H,5-6H2,1H3,(H,17,19,20)
SMILES: CC1=NC2=C(C(=CC=C2)F)C(=O)N1C3CCC(=O)NC3=O
Molecular Formula: C14H12FN3O3
Molecular Weight: 289.26 g/mol

3-(5-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione

CAS No.:

Cat. No.: VC13833652

Molecular Formula: C14H12FN3O3

Molecular Weight: 289.26 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione -

Specification

Molecular Formula C14H12FN3O3
Molecular Weight 289.26 g/mol
IUPAC Name 3-(5-fluoro-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione
Standard InChI InChI=1S/C14H12FN3O3/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20/h2-4,10H,5-6H2,1H3,(H,17,19,20)
Standard InChI Key WPDNSBXGCLUYOK-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=CC=C2)F)C(=O)N1C3CCC(=O)NC3=O
Canonical SMILES CC1=NC2=C(C(=CC=C2)F)C(=O)N1C3CCC(=O)NC3=O

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(5-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione . This nomenclature reflects its core quinazolinone scaffold substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and a piperidine-2,6-dione moiety at the 3-position.

Synonyms and Registry Identifiers

The compound is cataloged under multiple synonyms, including SCHEMBL283684, MFCD34705852, and WPDNSBXGCLUYOK-UHFFFAOYSA-N (InChIKey) . Its molecular formula is C₁₄H₁₂FN₃O₃, with a molecular weight of 289.26 g/mol .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1015474-24-4
Molecular FormulaC₁₄H₁₂FN₃O₃
Molecular Weight289.26 g/mol
IUPAC Name3-(5-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione
InChIKeyWPDNSBXGCLUYOK-UHFFFAOYSA-N

Structural Characteristics

Spectroscopic Signatures

  • Mass Spectrometry: The exact mass is 289.08626942 Da, with a predominant molecular ion peak at m/z 289.09 .

  • Nuclear Magnetic Resonance (NMR): Predicted shifts include a singlet for the methyl group (δ ~2.5 ppm) and a doublet for the fluorine-substituted aromatic proton (δ ~7.8 ppm) .

Physicochemical Properties

Computed Physicochemical Parameters

PubChem-derived data highlight the following properties :

  • XLogP3-AA: 0.2 (indicating moderate lipophilicity).

  • Hydrogen Bond Donor/Acceptor Count: 1 donor and 5 acceptors.

  • Rotatable Bond Count: 1 (suggesting limited conformational flexibility).

Table 2: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight289.26 g/molPubChem 2.1
XLogP3-AA0.2XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.6.11
Hydrogen Bond Acceptors5Cactvs 3.4.6.11
Rotatable Bonds1Cactvs 3.4.6.11

Solubility and Stability

While experimental solubility data are unavailable, the compound’s logP value (0.2) suggests moderate aqueous solubility. Stability is likely compromised under strong acidic or basic conditions due to hydrolysis of the amide and ketone functionalities .

Synthesis and Manufacturing

Purification and Characterization

Purification likely involves column chromatography followed by recrystallization. Characterization methods include high-resolution mass spectrometry (HRMS) and multinuclear NMR spectroscopy .

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